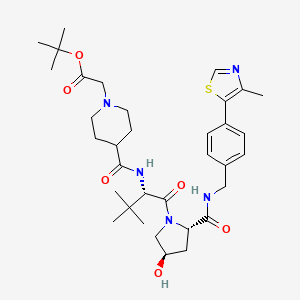

E3 Ligase Ligand-linker Conjugate 101

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C34H49N5O6S |

|---|---|

Molecular Weight |

655.8 g/mol |

IUPAC Name |

tert-butyl 2-[4-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]carbamoyl]piperidin-1-yl]acetate |

InChI |

InChI=1S/C34H49N5O6S/c1-21-28(46-20-36-21)23-10-8-22(9-11-23)17-35-31(43)26-16-25(40)18-39(26)32(44)29(33(2,3)4)37-30(42)24-12-14-38(15-13-24)19-27(41)45-34(5,6)7/h8-11,20,24-26,29,40H,12-19H2,1-7H3,(H,35,43)(H,37,42)/t25-,26+,29-/m1/s1 |

InChI Key |

KZMSGQZHRHVWLM-UWPQIUOOSA-N |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)C4CCN(CC4)CC(=O)OC(C)(C)C)O |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)C4CCN(CC4)CC(=O)OC(C)(C)C)O |

Origin of Product |

United States |

Foundational & Exploratory

The Advent of Targeted Protein Degradation: A Technical Guide to PROTAC Technology and E3 Ligases

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the landscape of modern therapeutics, the ability to modulate protein function is paramount. For decades, the dominant paradigm has been occupancy-driven inhibition, where small molecules block the active sites of pathogenic proteins. However, this approach is limited to proteins with well-defined binding pockets, leaving a vast portion of the proteome—up to 85%—deemed "undruggable."[1] Proteolysis-Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality that shifts the paradigm from inhibition to induced degradation.[1][2]

PROTACs are heterobifunctional molecules that do not inhibit their target protein but instead harness the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate it.[3][4] This event-driven pharmacology allows for catalytic action, where a single PROTAC molecule can trigger the degradation of multiple target protein molecules, offering the potential for greater potency at lower doses.[1][5] This guide provides an in-depth exploration of the core mechanisms of PROTAC technology, the critical role of E3 ubiquitin ligases, and the key experimental methodologies used to validate and characterize these powerful molecules.

The PROTAC Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

The UPS is the primary cellular machinery for maintaining protein homeostasis through the degradation of misfolded or no-longer-needed proteins.[1] This process involves a three-enzyme cascade (E1, E2, and E3) that attaches a chain of ubiquitin molecules to a target protein, marking it for destruction by the 26S proteasome.[6]

PROTAC technology masterfully co-opts this natural process. A PROTAC molecule consists of three key components: a ligand that binds the Protein of Interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[4][5] The mechanism proceeds through several key steps:

-

Ternary Complex Formation: The PROTAC molecule simultaneously binds to the POI and an E3 ligase, acting as a molecular bridge to form a POI-PROTAC-E3 ligase ternary complex.[7][8] The stability and conformation of this complex are critical for degradation efficiency.

-

Ubiquitination: Within the proximity induced by the ternary complex, the E3 ligase facilitates the transfer of ubiquitin from a charged E2 conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[6][9]

-

Proteasomal Degradation: The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then unfolds and degrades the tagged POI into smaller peptides.[2]

-

PROTAC Recycling: After the POI is degraded, the PROTAC molecule is released and can engage another POI and E3 ligase, beginning the cycle anew. This catalytic nature is a key advantage over traditional inhibitors.[1][4]

The Central Role of E3 Ubiquitin Ligases

While the human genome encodes over 600 distinct E3 ligases, which are responsible for the substrate specificity of the UPS, only a handful have been successfully hijacked for PROTAC development.[3] This is primarily due to the limited availability of well-characterized, high-affinity small molecule ligands for these enzymes.

The choice of E3 ligase is a critical determinant of a PROTAC's success, influencing its degradation efficiency, selectivity, and tissue distribution.[3] The most commonly recruited E3 ligases in PROTAC design include:

-

Cereblon (CRBN): A substrate receptor for the CUL4-RING E3 ligase complex (CRL4). Ligands for CRBN are derived from immunomodulatory imide drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide.[6]

-

Von Hippel-Lindau (VHL): The substrate recognition component of the CUL2 VHL E3 ligase complex. VHL ligands are typically derived from inhibitors of the VHL-HIF-1α interaction.[10][11]

-

Mouse double minute 2 homolog (MDM2): An E3 ligase best known for regulating the tumor suppressor p53. MDM2-recruiting PROTACs often use nutlin-based ligands.[3][4]

-

Inhibitor of Apoptosis Proteins (IAPs): A family of E3 ligases that regulate apoptosis. Bestatin-based ligands are commonly used to recruit cIAP1.[9]

Expanding the repertoire of available E3 ligase ligands is a major focus of current research, as it would unlock new therapeutic possibilities, enable tissue-specific degradation, and provide alternative strategies to overcome potential resistance mechanisms.[10]

Quantitative Evaluation of PROTAC Performance

The efficacy of a PROTAC is defined by several key parameters that are determined experimentally. These metrics are crucial for comparing different PROTAC candidates and for guiding the optimization process.

| Parameter | Definition | Typical Assay | Significance |

| DC₅₀ | The concentration of a PROTAC required to degrade 50% of the target protein.[12] | Western Blot, Immunoassays | Measures the potency of the PROTAC. A lower DC₅₀ indicates higher potency. |

| Dₘₐₓ | The maximum percentage of protein degradation achievable with a given PROTAC.[12] | Western Blot, Immunoassays | Indicates the efficacy or maximal effect of the PROTAC. |

| K D (binary) | The dissociation constant for the binding of the PROTAC to either the POI or the E3 ligase alone.[13] | SPR, ITC, FP | Characterizes the affinity of the individual binding events. |

| K D (ternary) | The dissociation constant for the formation of the ternary complex from the pre-formed binary complex (e.g., PROTAC-E3 + POI).[14] | SPR, ITC | Measures the affinity and stability of the functional ternary complex. |

| Cooperativity (α) | A factor that describes how the binding of the first protein (e.g., E3 ligase) to the PROTAC influences the binding of the second protein (POI). α = K D (binary) / K D (ternary).[14] | SPR, ITC | α > 1 indicates positive cooperativity (favorable ternary complex formation); α < 1 indicates negative cooperativity. High cooperativity is often a hallmark of efficient degraders. |

| Degradation Rate (kdeg) | The rate at which the target protein is degraded over time.[15][16] | Time-course Western Blot | Provides kinetic information on the degradation process. |

Table 1. Key parameters for quantifying PROTAC activity.

Example Data for Characterized PROTACs

The following table summarizes publicly available data for well-known PROTACs to illustrate the range of observed values.

| PROTAC | Target POI | E3 Ligase Recruited | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Cooperativity (α) |

| MZ1 [14][17] | BRD4 | VHL | HeLa | ~25 | >90% | ~5-10 |

| dBET1 [18][19] | BRD4 | CRBN | 22Rv1 | ~5 | >95% | - |

| ARV-110 [20] | Androgen Receptor | CRBN | VCaP | ~1 | >95% | - |

| ARV-471 [20] | Estrogen Receptor α | CRBN | MCF7 | <1 | >90% | - |

Table 2. Performance data for selected PROTAC molecules. (Note: Values are approximate and can vary based on experimental conditions).

Key Experimental Protocols in PROTAC Development

A robust and multi-faceted experimental approach is required to design, validate, and optimize PROTAC molecules. The following section details the methodologies for essential assays.

Protein Degradation Assessment by Western Blot

Western blotting is the most common method for directly quantifying the reduction in target protein levels following PROTAC treatment.[12][18]

Methodology:

-

Cell Culture and Treatment:

-

Cell Lysis:

-

Wash the cells with ice-cold Phosphate-Buffered Saline (PBS).

-

Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[12]

-

Scrape the cells, collect the lysate, and incubate on ice for 30 minutes.

-

Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.[18]

-

-

Sample Preparation and SDS-PAGE:

-

Normalize all samples to the same protein concentration with lysis buffer.

-

Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run the electrophoresis.[18]

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour.[12]

-

Incubate with a primary antibody specific to the POI overnight at 4°C.

-

Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Apply an Enhanced Chemiluminescence (ECL) substrate and capture the signal using an imaging system.[18]

-

Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control to determine DC₅₀ and Dₘₐₓ values.

-

Ternary Complex Formation and Kinetics by Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique for measuring the real-time binding kinetics of biomolecular interactions. It is invaluable for characterizing both binary (PROTAC-POI, PROTAC-E3) and ternary complex formation, and for calculating the cooperativity factor (α).[13][14]

Methodology:

-

Chip Preparation:

-

Binary Interaction Analysis (PROTAC binding to E3):

-

Inject a series of PROTAC concentrations over the immobilized E3 ligase surface.

-

Measure the association (kₐ) and dissociation (kₔ) rates.

-

Calculate the binary dissociation constant: K D = kₔ / kₐ.

-

-

Binary Interaction Analysis (PROTAC binding to POI):

-

This can be done in a separate experiment by immobilizing the POI or by using an in-solution affinity measurement.

-

-

Ternary Complex Analysis:

-

Prepare samples containing a fixed, saturating concentration of the POI mixed with a series of PROTAC concentrations.[14]

-

Inject these pre-mixed solutions over the immobilized E3 ligase surface. The resulting binding signal represents the formation of the ternary complex.

-

Measure the association and dissociation rates for the ternary complex.

-

-

Data Analysis and Cooperativity Calculation:

-

Fit the sensorgram data to appropriate kinetic models (e.g., 1:1 Langmuir binding) to obtain rate constants and affinities.

-

Calculate the cooperativity factor: α = K D (PROTAC to E3) / K D (POI-PROTAC to E3).[14]

-

In Vitro Ubiquitination Assay

This assay directly measures the biochemical activity of the ternary complex: the ubiquitination of the POI. It confirms that the PROTAC-induced complex is functional.[22][23]

Methodology:

-

Reaction Setup:

-

In a microcentrifuge tube, combine purified recombinant proteins: E1 activating enzyme, an appropriate E2 conjugating enzyme, the E3 ligase, and the POI.[22]

-

Add ATP, magnesium chloride, and ubiquitin (often biotin-tagged for easier detection).

-

Add the PROTAC of interest or a vehicle control.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 60-120 minutes) to allow for the enzymatic cascade to occur.

-

-

Reaction Quenching:

-

Stop the reaction by adding SDS-PAGE loading buffer and boiling.

-

-

Detection of Ubiquitination:

-

Run the samples on an SDS-PAGE gel and perform a Western blot.

-

Probe the membrane with an antibody against the POI. A ladder of higher molecular weight bands above the unmodified POI band indicates poly-ubiquitination.

-

Alternatively, if biotin-ubiquitin was used, probe with streptavidin-HRP.[19]

-

High-throughput formats like AlphaLISA can also be used, where donor and acceptor beads recognize the POI and ubiquitin, respectively, generating a signal upon ubiquitination.[19]

-

Target Engagement Assessment by Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm that a PROTAC's warhead engages the target POI in a cellular environment.[24] The principle is that ligand binding stabilizes a protein, increasing its melting temperature.[25]

Methodology:

-

Cell Treatment:

-

Treat intact cells with the PROTAC or a vehicle control for a short duration (e.g., 1 hour).

-

-

Thermal Challenge:

-

Aliquot the cell suspension into PCR tubes.

-

Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes) to induce protein denaturation and precipitation.[25]

-

Include a non-heated control.

-

-

Cell Lysis and Separation:

-

Lyse the cells by freeze-thaw cycles or addition of lysis buffer.

-

Centrifuge at high speed (e.g., 20,000 x g) to pellet the precipitated/aggregated proteins.[25]

-

-

Analysis of Soluble Fraction:

-

Collect the supernatant, which contains the soluble, non-aggregated proteins.

-

Analyze the amount of soluble POI remaining at each temperature using Western blot.

-

-

Data Analysis:

-

Plot the percentage of soluble POI against temperature for both treated and untreated samples. A shift in the melting curve to higher temperatures in the PROTAC-treated sample indicates target engagement.[24]

-

References

- 1. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]

- 2. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 3. precisepeg.com [precisepeg.com]

- 4. Frontiers | PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age [frontiersin.org]

- 5. revvity.com [revvity.com]

- 6. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]

- 7. Mechanistic and Structural Features of PROTAC Ternary Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. | Sigma-Aldrich [sigmaaldrich.com]

- 11. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 12. benchchem.com [benchchem.com]

- 13. aragen.com [aragen.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Kinetic Modeling of PROTAC-Induced Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The importance of cellular degradation kinetics for understanding mechanisms in targeted protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. benchchem.com [benchchem.com]

- 19. bpsbioscience.com [bpsbioscience.com]

- 20. researchgate.net [researchgate.net]

- 21. o2hdiscovery.co [o2hdiscovery.co]

- 22. lifesensors.com [lifesensors.com]

- 23. Ubiquitination Assay - Profacgen [profacgen.com]

- 24. pelagobio.com [pelagobio.com]

- 25. (PDF) The cellular thermal shift assay for evaluating drug target interactions in cells (2014) | Rozbeh Jafari | 1097 Citations [scispace.com]

The Crucial Role of E3 Ligase Ligand-Linker Conjugates in Driving Ternary Complex Formation for Targeted Protein Degradation

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The advent of targeted protein degradation (TPD) has ushered in a new era of therapeutic intervention, offering the potential to address disease targets previously considered "undruggable." At the heart of this modality lies the formation of a ternary complex, a transient assembly of a target protein of interest (POI), a bifunctional degrader molecule, and an E3 ubiquitin ligase. The E3 ligase ligand-linker conjugate component of the degrader is the critical driver in orchestrating this complex, and its rational design is paramount to achieving potent and selective protein degradation. This in-depth technical guide elucidates the core principles of E3 ligase ligand-linker conjugate function, provides quantitative data for key systems, details essential experimental protocols, and visualizes the underlying biological and experimental workflows.

The Ternary Complex: The Cornerstone of Degrader Efficacy

Bifunctional degraders, such as Proteolysis Targeting Chimeras (PROTACs), function by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS).[1] They act as a molecular bridge, bringing a specific POI into proximity with an E3 ubiquitin ligase.[1][2] This induced proximity within the POI-degrader-E3 ligase ternary complex facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[3][4] The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[1][2]

The stability and conformation of this ternary complex are critical determinants of degradation efficiency.[5] The E3 ligase ligand dictates which of the over 600 human E3 ligases is recruited, while the linker connecting it to the POI-binding ligand governs the geometry and thermodynamics of the ternary complex.[6] Favorable protein-protein interactions between the E3 ligase and the POI within the complex can lead to positive cooperativity, significantly enhancing the affinity and stability of the ternary complex beyond the binary affinities of the individual ligands.[7]

Quantitative Insights into Ternary Complex Formation

The potency of a degrader is not solely dependent on the binary binding affinities of its constituent ligands but is strongly influenced by the thermodynamics and kinetics of ternary complex formation. Key parameters include the dissociation constants (Kd) for binary and ternary complexes, and the cooperativity factor (α), which quantifies the change in binding affinity upon formation of the ternary complex. An alpha value greater than 1 indicates positive cooperativity, meaning the binding of one protein partner enhances the affinity for the other. Conversely, an alpha value less than 1 signifies negative cooperativity.

Below are tables summarizing quantitative data for well-characterized degrader systems, illustrating the interplay between binary affinities, cooperativity, and degradation efficacy.

Table 1: Thermodynamic Parameters of Ternary Complex Formation for VHL-based PROTACs

| PROTAC | Target Protein (Domain) | E3 Ligase | Kd (PROTAC to Target, nM) | Kd (PROTAC to E3, nM) | Kd (Ternary Complex, nM) | Cooperativity (α) | Reference |

| MZ1 | BRD4 (BD2) | VHL | 18 | 63 | 4.4 | 8.1 | [7] |

| AT1 | BRD4 (BD2) | VHL | 29 | 63 | 2.5 | 18 | [7] |

| PROTAC 1 | SMARCA2 | VHL | 44 | 1600 | 220 | 3.2 | [8] |

| ACBI1 | SMARCA2 | VHL | 190 | 2500 | 18 | 26 | [8] |

Table 2: Thermodynamic Parameters of Ternary Complex Formation for CRBN-based PROTACs

| PROTAC | Target Protein (Domain) | E3 Ligase | Kd (PROTAC to Target, nM) | Kd (PROTAC to E3, µM) | Ternary Complex Kd (nM) | Cooperativity (α) | Reference |

| dBET1 | BRD4 (BD1) | CRBN | 140 | 1.8 | 33 | 7.8 | [5] |

| ARV-771 | BRD4 (BD1/BD2) | CRBN | - | - | - | - | [9] |

| RC-1 | BTK | CRBN | - | 0.25 (IC50) | - | - | [10] |

Visualizing the Molecular Logic

Signaling Pathway of PROTAC-mediated Protein Degradation

The following diagram illustrates the catalytic cycle of a PROTAC, from ternary complex formation to target protein degradation and subsequent release of the PROTAC molecule.

References

- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 2. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. researchgate.net [researchgate.net]

- 5. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]

- 6. researchgate.net [researchgate.net]

- 7. Structural basis of PROTAC cooperative recognition for selective protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [PDF] Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation | Semantic Scholar [semanticscholar.org]

- 9. bmglabtech.com [bmglabtech.com]

- 10. researchgate.net [researchgate.net]

Principles of Designing E3 Ligase Ligand-Linker Conjugates: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles governing the design and optimization of E3 ligase ligand-linker conjugates, primarily focusing on Proteolysis Targeting Chimeras (PROTACs). We delve into the rational design of the three key components—the E3 ligase ligand, the target protein ligand, and the linker—and explore the critical role of ternary complex formation in achieving potent and selective protein degradation. This document is intended to serve as a technical resource, offering detailed experimental methodologies and quantitative data to inform the design and evaluation of these innovative therapeutic agents.

Introduction to Targeted Protein Degradation and PROTACs

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality that utilizes the cell's own protein disposal machinery, the Ubiquitin-Proteasome System (UPS), to eliminate disease-causing proteins.[1] Unlike traditional inhibitors that merely block a protein's function, TPD agents lead to the physical removal of the target protein, offering potential advantages in overcoming drug resistance and targeting previously "undruggable" proteins.[1][2]

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules at the forefront of TPD. They consist of two distinct ligands connected by a chemical linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2] This dual binding induces the formation of a ternary complex, bringing the E3 ligase in close proximity to the POI. This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[2][3]

Core Principles of PROTAC Design

The efficacy of a PROTAC is governed by a complex interplay between its three components and their ability to form a stable and productive ternary complex. The rational design of PROTACs involves the careful optimization of each component to achieve desired potency, selectivity, and pharmacokinetic properties.

E3 Ubiquitin Ligase Ligands

The choice of E3 ligase and its corresponding ligand is a critical first step in PROTAC design. Over 600 E3 ligases are encoded in the human genome, offering a vast landscape for recruitment. However, to date, the most extensively used E3 ligases in PROTAC development are Cereblon (CRBN) and von Hippel-Lindau (VHL).[4]

-

Cereblon (CRBN): CRBN is a substrate receptor of the CUL4A-DDB1 E3 ubiquitin ligase complex. Ligands for CRBN are typically derived from immunomodulatory imide drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide.[4][5] These ligands are known for their favorable physicochemical properties, including smaller size and better drug-like characteristics.[4]

-

von Hippel-Lindau (VHL): VHL is the substrate recognition subunit of the VHL-Elongin B-Elongin C-Cullin 2-RBX1 E3 ligase complex. Small molecule ligands for VHL have been developed and extensively used in PROTAC design.[6][7]

The binding affinity of the E3 ligase ligand is a crucial parameter. While high affinity is generally desirable, it is the overall stability of the ternary complex that dictates degradation efficiency.

Table 1: Examples of E3 Ligase Ligands and their Binding Affinities

| E3 Ligase | Ligand Scaffold | Reported Binding Affinity (Kd) | Reference(s) |

| CRBN | Lenalidomide | 0.64 µM (to CRBN-DDB1) | [8] |

| CRBN | Pomalidomide | - | [4] |

| CRBN | Thalidomide | - | [4][5] |

| VHL | VHL Ligand (e.g., VH032) | Nanomolar range | [9] |

| VHL | VL285 | High affinity |

Target Protein Ligands

The "warhead" of the PROTAC is the ligand that binds to the protein of interest. The selection of this ligand is guided by the desire for high affinity and selectivity for the target protein. In many cases, known inhibitors of the target protein are adapted for use in PROTACs. The point of attachment of the linker to the target protein ligand is a critical consideration, as it can significantly impact both binary binding affinity and the geometry of the ternary complex.

The Linker: More Than Just a Spacer

The linker is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex, as well as the physicochemical properties of the entire molecule.[2][] Key aspects of linker design include:

-

Length: The linker must be of an optimal length to span the distance between the E3 ligase and the target protein without inducing steric hindrance. A linker that is too short may prevent the formation of a stable ternary complex, while a linker that is too long may lead to unproductive binding modes.[11][12]

-

Composition: The chemical composition of the linker affects the PROTAC's solubility, cell permeability, and metabolic stability. Commonly used linkers include flexible polyethylene (B3416737) glycol (PEG) and alkyl chains, as well as more rigid structures incorporating cyclic moieties like piperazine (B1678402) or piperidine.[2][] Hydrophilic linkers can improve solubility, while rigid linkers can pre-organize the PROTAC into a bioactive conformation.[2][]

-

Attachment Points: The points at which the linker is connected to the E3 ligase ligand and the target protein ligand are crucial. These attachment points should be at solvent-exposed regions of the ligands to minimize disruption of their binding to their respective proteins.[13]

Table 2: Impact of Linker Length and Composition on PROTAC Efficacy

| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Line | Reference(s) |

| TBK1 | VHL | Alkyl/Ether | < 12 | No degradation | - | - | [2] |

| TBK1 | VHL | Alkyl/Ether | > 12 | - | - | - | [2] |

| BRD4 | CRBN | PEG | 0 | < 500 | > 90 | H661 | [14] |

| BRD4 | CRBN | PEG | 1-2 | > 5000 | - | H661 | [14] |

| BRD4 | CRBN | PEG | 4-5 | < 500 | > 90 | H661 | [14] |

| PI3Kα | VHL | C8 Alkyl | - | 227.4 | 71.3 | MDA-MB-231 | [15] |

| mTOR | VHL | C8 Alkyl | - | 45.4 | 74.9 | MDA-MB-231 | [15] |

| SMARCA2 | VHL | - | - | 3.3 | 97 | PC3 | [6] |

The Ternary Complex: The Heart of PROTAC Action

The formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase) is the cornerstone of PROTAC-mediated protein degradation.[16] The stability of this complex is influenced by both the binary binding affinities of the PROTAC to its target proteins and the protein-protein interactions between the POI and the E3 ligase.

Cooperativity (α): A key parameter in ternary complex formation is cooperativity (α), which describes how the binding of one protein to the PROTAC affects the binding of the second protein.

-

Positive Cooperativity (α > 1): The formation of the binary complex enhances the binding of the second protein, leading to a more stable ternary complex.

-

Negative Cooperativity (α < 1): The formation of the binary complex hinders the binding of the second protein.

-

No Cooperativity (α = 1): The binding events are independent.

While positive cooperativity is often associated with potent degradation, it is not always a prerequisite. The geometry of the ternary complex is also critical, as it must orient a lysine (B10760008) residue on the surface of the POI in a position accessible for ubiquitination by the E2 enzyme.

Experimental Protocols for PROTAC Characterization

A multi-faceted experimental approach is required to characterize the activity of a PROTAC, from initial binding events to cellular degradation.

Ternary Complex Formation Assays

These assays are designed to measure the formation and stability of the POI-PROTAC-E3 ligase ternary complex.

Principle: TR-FRET is a proximity-based assay that measures the energy transfer between a donor fluorophore (e.g., Terbium cryptate) and an acceptor fluorophore (e.g., a fluorescent dye) when they are brought into close proximity (<10 nm) within the ternary complex.

Detailed Protocol:

-

Reagent Preparation:

-

Prepare assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.01% BSA, pH 7.5).

-

Reconstitute and dilute tagged proteins (e.g., GST-tagged POI and His-tagged E3 ligase complex) and fluorescently labeled antibodies (e.g., Tb-anti-GST and AF488-anti-His) in assay buffer.

-

Prepare a serial dilution of the PROTAC in the assay buffer.

-

-

Assay Procedure (384-well plate format):

-

Add 2 µL of the tagged POI to each well.

-

Add 2 µL of the tagged E3 ligase complex to each well.

-

Add 2 µL of the PROTAC serial dilution or vehicle control (DMSO) to the appropriate wells.

-

Add 2 µL of the donor-labeled antibody.

-

Add 2 µL of the acceptor-labeled antibody.

-

Incubate the plate at room temperature for a specified time (e.g., 60-180 minutes), protected from light.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence emission at the donor and acceptor wavelengths using a TR-FRET-compatible plate reader.

-

Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).

-

Plot the TR-FRET ratio against the PROTAC concentration to generate a dose-response curve and determine the EC50 for ternary complex formation.[17][18][19]

-

In Vitro Ubiquitination Assays

These assays directly measure the ability of a PROTAC to induce the ubiquitination of the target protein in a reconstituted system.

Principle: AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based immunoassay that detects the ubiquitination of a target protein. Donor and acceptor beads are brought into proximity when a ubiquitinated, tagged POI is formed, generating a chemiluminescent signal.

Detailed Protocol:

-

Reagent Preparation:

-

Prepare ubiquitination reaction buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 2 mM DTT, pH 7.5).

-

Reconstitute and dilute E1 activating enzyme, E2 conjugating enzyme, E3 ligase complex, tagged POI (e.g., biotinylated), and ubiquitin in the reaction buffer.

-

Prepare a serial dilution of the PROTAC.

-

Prepare AlphaLISA acceptor beads (e.g., streptavidin-coated) and donor beads (e.g., anti-tag antibody-coated).

-

-

Ubiquitination Reaction (384-well plate format):

-

To each well, add the E1 enzyme, E2 enzyme, E3 ligase complex, tagged POI, ubiquitin, and ATP.

-

Add the PROTAC serial dilution or vehicle control.

-

Incubate the reaction at 37°C for a specified time (e.g., 60-120 minutes).

-

-

Detection:

-

Add the AlphaLISA acceptor beads and incubate in the dark.

-

Add the AlphaLISA donor beads and incubate in the dark.

-

-

Data Acquisition and Analysis:

-

Read the plate on an AlphaScreen-compatible plate reader.

-

Plot the AlphaLISA signal against the PROTAC concentration to determine the EC50 for ubiquitination.[3]

-

Cellular Degradation Assays

These assays quantify the reduction of the target protein levels in cells following PROTAC treatment.

Principle: Western blotting is a widely used technique to detect and quantify the amount of a specific protein in a cell lysate.

Detailed Protocol:

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of the PROTAC. Include a vehicle control (e.g., DMSO).

-

Incubate the cells for the desired time period (e.g., 4, 8, 16, 24 hours).

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Protein Transfer:

-

Normalize the protein concentration of all samples and prepare them with Laemmli buffer.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the target protein.

-

Incubate with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).

-

Calculate the percentage of degradation relative to the vehicle-treated control and determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.[2]

-

Visualizing Key Pathways and Workflows

Diagrams are essential for visualizing the complex biological processes and experimental workflows involved in PROTAC design and characterization.

Caption: Mechanism of Action for a PROTAC.

Caption: A typical experimental workflow for PROTAC discovery.

Conclusion

The design of E3 ligase ligand-linker conjugates is a complex, multi-parameter optimization process that requires a deep understanding of the underlying biology and a robust toolkit of experimental assays. By carefully considering the design of the E3 ligase ligand, the target protein ligand, and the connecting linker, and by thoroughly characterizing the formation and productivity of the ternary complex, researchers can develop potent and selective protein degraders with significant therapeutic potential. This guide provides a foundational framework and practical methodologies to aid in the rational design and evaluation of these next-generation therapeutics.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. benchchem.com [benchchem.com]

- 3. revvity.com [revvity.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A suite of mathematical solutions to describe ternary complex formation and their application to targeted protein degradation by heterobifunctional ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protocol to identify E3 ligases amenable to biodegraders using a cell-based screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 11. chemrxiv.org [chemrxiv.org]

- 12. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]

- 13. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Ternary Complex Formation [promega.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. resources.revvity.com [resources.revvity.com]

The Discovery and Validation of Novel E3 Ligase Ligands: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The field of targeted protein degradation (TPD) has emerged as a transformative approach in drug discovery, offering the potential to address previously "undruggable" targets. Central to this strategy are E3 ubiquitin ligases, the substrate recognition components of the ubiquitin-proteasome system (UPS). The discovery and validation of novel ligands that bind to these E3 ligases are critical for the development of new therapeutic modalities, such as proteolysis-targeting chimeras (PROTACs) and molecular glues. This technical guide provides an in-depth overview of the core principles, experimental methodologies, and key data considerations in the discovery and validation of novel E3 ligase ligands.

Core Concepts in E3 Ligase Ligand Discovery

E3 ubiquitin ligases are a large family of over 600 proteins that play a pivotal role in substrate recognition for ubiquitination, a post-translational modification that flags proteins for degradation by the proteasome.[1] By developing small molecules that bind to E3 ligases, it is possible to hijack this natural cellular process to selectively degrade proteins of interest (POIs) implicated in disease.[2]

The two primary strategies for harnessing E3 ligases for TPD are:

-

PROTACs: These are heterobifunctional molecules consisting of a ligand that binds to an E3 ligase, a second ligand that binds to the POI, and a linker connecting them. This tripartite complex brings the E3 ligase in close proximity to the POI, leading to its ubiquitination and subsequent degradation.[2][3]

-

Molecular Glues: These are small molecules that induce or stabilize the interaction between an E3 ligase and a neo-substrate (the POI), which would not normally be a target of that E3 ligase.[4]

The discovery process for novel E3 ligase ligands typically involves a combination of screening techniques to identify initial hits, followed by a rigorous validation cascade to characterize their binding affinity, selectivity, and functional activity.

Data Presentation: Quantitative Analysis of E3 Ligase Ligands and PROTACs

The effective comparison of novel E3 ligase ligands and the resulting protein degraders relies on standardized quantitative metrics. The following tables summarize key parameters used to evaluate the binding affinity of ligands and the efficacy of PROTACs.

Table 1: Binding Affinity of E3 Ligase Ligands

This table provides a summary of binding affinities (Kd or IC50) for commonly used and novel E3 ligase ligands. A lower value indicates a higher binding affinity.[5][6][7]

| E3 Ligase | Ligand Class | Example Ligand | Binding Affinity (Kd/IC50) | Assay Method | Reference |

| CRBN | Thalidomide Analogs | Pomalidomide | ~180 nM (Kd) | Biochemical Assay | [3] |

| Lenalidomide | ~1 µM (Kd) | Biochemical Assay | [3] | ||

| VHL | Hypoxia-Inducible Factor 1α (HIF-1α) Mimetics | VH032 | ~190 nM (Kd) | SPR | [3] |

| VZ4553 | ~39 nM (Kd) | TR-FRET | [3] | ||

| MDM2 | Nutlin Analogs | Nutlin-3a | ~90 nM (Kd) | ITC | [8] |

| cIAP1 | Bestatin Analogs | Bestatin Methyl Ester | ~1.4 µM (Ka) | FP | [8] |

| FEM1B | Covalent Ligands | EN106 | Covalent | Activity-Based Protein Profiling | [9] |

| RNF4 | Covalent Ligands | TRH 1-23 | Covalent | Activity-Based Protein Profiling | [9] |

| DCAF16 | Sulfonamides | Indisulam | Micromolar Range | Cellular Thermal Shift Assay | [9] |

Table 2: Degradation Potency of PROTACs Utilizing Different E3 Ligases

This table compares the degradation potency (DC50) and maximum degradation (Dmax) of PROTACs targeting the same protein of interest (BRD4) but recruiting different E3 ligases. DC50 is the concentration of the PROTAC that induces 50% degradation of the target protein, while Dmax represents the maximum percentage of protein degradation achieved.[2][3]

| Target Protein | E3 Ligase Recruited | PROTAC | DC50 (nM) | Dmax (%) | Cell Line | Reference |

| BRD4 | CRBN | dBET1 | <1 | >90 | Burkitt's lymphoma (BL) cells | [2] |

| BRD4 | VHL | ARV-771 | 4.9 | >95 | LNCaP | [3] |

| BRD4 | cIAP1 | BSJ-03-123 | 28 | ~90 | RS4;11 | [3] |

| BRD4 | MDM2 | A1874 | 25 | >90 | RS4;11 | [3] |

| BRD4 | DCAF15 | DP1 | ~10 | >90 | MOLM-13 | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the discovery and validation of novel E3 ligase ligands.

High-Throughput Screening (HTS) for E3 Ligase Binders

Principle: HTS allows for the rapid screening of large compound libraries to identify initial "hit" molecules that bind to the target E3 ligase. A variety of assay formats can be adapted for HTS, with proximity-based assays like AlphaScreen being particularly well-suited.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) Protocol:

-

Reagent Preparation:

-

E3 Ligase: Recombinant, purified E3 ligase (or its ligand-binding domain) with a suitable tag (e.g., GST or His-tag).

-

Biotinylated Ligand/Substrate: A known binder or substrate of the E3 ligase that is biotinylated.

-

AlphaScreen Beads: Streptavidin-coated Donor beads and anti-tag (e.g., anti-GST) Acceptor beads.

-

Assay Buffer: A buffer that maintains the stability and activity of the E3 ligase (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA).

-

Test Compounds: Compound library plated in 384- or 1536-well plates.

-

-

Assay Procedure:

-

Dispense a small volume (e.g., 5 µL) of the E3 ligase solution to each well of the assay plate containing the test compounds.

-

Incubate for 15-30 minutes at room temperature to allow for compound binding.

-

Add the biotinylated ligand/substrate to the wells.

-

Add a mixture of Donor and Acceptor beads.

-

Incubate the plate in the dark at room temperature for 1-2 hours to allow for bead association.

-

Read the plate on an AlphaScreen-compatible plate reader.

-

-

Data Analysis:

-

A decrease in the AlphaScreen signal indicates that the test compound is competing with the biotinylated ligand for binding to the E3 ligase.

-

Calculate the percent inhibition for each compound relative to positive (no E3 ligase) and negative (DMSO vehicle) controls.

-

Hits are typically defined as compounds that exhibit inhibition above a certain threshold (e.g., >50% or 3 standard deviations from the mean of the negative controls).

-

Biophysical Assays for Binding Validation

a) Fluorescence Polarization (FP) Assay

Principle: FP measures the change in the tumbling rate of a fluorescently labeled molecule upon binding to a larger protein. This technique is used to determine the binding affinity (Kd) of a ligand to an E3 ligase.[5]

Protocol:

-

Reagent Preparation:

-

Fluorescently Labeled Ligand (Tracer): A known E3 ligase binder conjugated to a fluorophore.

-

Purified E3 Ligase: Titrate the E3 ligase to determine the optimal concentration for the assay.

-

Test Compound: Serial dilutions of the compound to be tested.

-

Assay Buffer: As described for HTS.

-

-

Assay Procedure:

-

In a microplate, add a fixed concentration of the fluorescent tracer to each well.

-

Add increasing concentrations of the test compound.

-

Add a fixed concentration of the E3 ligase to initiate the binding reaction.

-

Incubate at room temperature for a sufficient time to reach equilibrium.

-

Measure the fluorescence polarization using a plate reader equipped with polarizing filters.

-

-

Data Analysis:

-

Plot the change in fluorescence polarization as a function of the test compound concentration.

-

Fit the data to a suitable binding model (e.g., one-site competition) to determine the IC50 value.

-

The Kd can be calculated from the IC50 using the Cheng-Prusoff equation, provided the Kd of the tracer is known.[7]

-

b) Surface Plasmon Resonance (SPR)

Principle: SPR is a label-free technique that measures the binding of an analyte (e.g., a small molecule ligand) to a ligand (e.g., an immobilized E3 ligase) in real-time by detecting changes in the refractive index at the surface of a sensor chip.[6][10]

Protocol:

-

Immobilization of E3 Ligase:

-

Activate the sensor chip surface (e.g., CM5 chip).

-

Immobilize the purified E3 ligase onto the chip surface via amine coupling or other suitable chemistry.

-

Block any remaining active sites on the surface.

-

-

Binding Analysis:

-

Flow a running buffer over the sensor surface to establish a stable baseline.

-

Inject a series of concentrations of the test compound (analyte) over the surface.

-

Monitor the association of the compound with the immobilized E3 ligase.

-

After the association phase, flow the running buffer over the surface to monitor the dissociation of the compound.

-

Regenerate the sensor surface to remove the bound compound before the next injection.

-

-

Data Analysis:

-

The binding data is presented as a sensorgram (response units vs. time).

-

Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

-

c) Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay

Principle: This assay measures the thermal stability of a protein by monitoring its unfolding as a function of temperature. Ligand binding typically stabilizes the protein, resulting in an increase in its melting temperature (Tm).

Protocol:

-

Reagent Preparation:

-

Purified E3 Ligase: At a concentration of 2-5 µM.

-

Fluorescent Dye: A dye that binds to hydrophobic regions of proteins, such as SYPRO Orange.

-

Test Compound: At a final concentration typically between 10-100 µM.

-

Assay Buffer: A buffer that does not interfere with the fluorescence measurement.

-

-

Assay Procedure:

-

In a PCR plate, mix the E3 ligase, fluorescent dye, and either the test compound or vehicle control.

-

Seal the plate and place it in a real-time PCR instrument.

-

Perform a temperature ramp, typically from 25°C to 95°C, while continuously monitoring the fluorescence.

-

-

Data Analysis:

-

Plot the fluorescence intensity as a function of temperature.

-

The Tm is the temperature at the midpoint of the unfolding transition.

-

A significant increase in the Tm in the presence of the test compound compared to the vehicle control indicates ligand binding and stabilization.

-

Cellular Assays for Target Engagement and Protein Degradation

a) NanoBRET™ Target Engagement Assay

Principle: This is a live-cell assay that measures the engagement of a test compound with a target protein using Bioluminescence Resonance Energy Transfer (BRET). It is particularly useful for quantifying the intracellular affinity of PROTACs for their E3 ligase component.[9]

Protocol:

-

Cell Preparation:

-

Transfect cells with a vector expressing the E3 ligase fused to NanoLuc® luciferase.

-

Plate the transfected cells in a white, opaque-bottomed 96-well plate.

-

-

Assay Procedure:

-

Add a cell-permeable fluorescent tracer that binds to the E3 ligase to the cells.

-

Add serial dilutions of the test compound (e.g., a PROTAC).

-

Incubate to allow for compound entry and binding.

-

Add the NanoBRET™ substrate and measure the BRET signal on a luminometer.

-

-

Data Analysis:

-

Competition for binding between the test compound and the tracer results in a decrease in the BRET signal.

-

Plot the BRET ratio against the compound concentration and fit the data to a dose-response curve to determine the IC50 value, which reflects the intracellular target engagement.

-

b) Western Blotting for Protein Degradation

Principle: This is a standard immunoassay used to detect and quantify the levels of a specific protein in a cell lysate. It is a robust method to confirm the degradation of a POI following treatment with a PROTAC.[3][8]

Protocol:

-

Cell Treatment and Lysis:

-

Treat cells with varying concentrations of the PROTAC for a desired period (e.g., 24 hours).

-

Lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Quantify the total protein concentration in each lysate.

-

-

SDS-PAGE and Protein Transfer:

-

Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the POI.

-

Incubate with a primary antibody for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Add a chemiluminescent substrate and detect the signal using an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities for the POI and the loading control.

-

Normalize the POI signal to the loading control signal.

-

Calculate the percentage of remaining protein relative to the vehicle-treated control.

-

Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.

-

c) In-Cell ELISA for Protein Degradation

Principle: This assay combines the principles of ELISA and immunocytochemistry to quantify protein levels directly in fixed cells in a high-throughput format.[11]

Protocol:

-

Cell Seeding and Treatment:

-

Seed cells in a 96-well plate and allow them to adhere.

-

Treat the cells with different concentrations of the PROTAC.

-

-

Fixation and Permeabilization:

-

Fix the cells with a suitable fixative (e.g., paraformaldehyde).

-

Permeabilize the cells to allow antibody entry (e.g., with Triton X-100).

-

-

Immunodetection:

-

Block non-specific binding sites.

-

Incubate with a primary antibody against the POI.

-

Wash and incubate with a labeled secondary antibody (e.g., HRP-conjugated).

-

Add a colorimetric or fluorescent substrate and measure the signal on a plate reader.

-

-

Data Analysis:

-

Normalize the signal to the cell number (e.g., by using a DNA stain).

-

Calculate the percentage of protein degradation relative to the vehicle control.

-

Determine the DC50 and Dmax values from the dose-response curve.

-

Mandatory Visualization

The following diagrams were created using the DOT language to illustrate key signaling pathways and experimental workflows in the discovery and validation of novel E3 ligase ligands.

Caption: The Ubiquitin-Proteasome System (UPS) signaling pathway.

Caption: A logical workflow for the discovery and validation of novel E3 ligase ligands.

Caption: The mechanism of action for a Proteolysis-Targeting Chimera (PROTAC).

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 4. promegaconnections.com [promegaconnections.com]

- 5. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. Itâs time for a more sophisticated color contrast check for data visualizations | Datawrapper Blog [datawrapper.de]

- 10. Evaluation of the binding affinity of E3 ubiquitin ligase ligands by cellular target engagement and in-cell ELISA assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Evaluation of the binding affinity of E3 ubiquitin ligase ligands by cellular target engagement and in-cell ELISA assay - PMC [pmc.ncbi.nlm.nih.gov]

A Beginner's Guide to the Chemical Synthesis of E3 Ligase Ligand-Linker Conjugates

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation has emerged as a revolutionary therapeutic modality, offering the potential to address diseases driven by previously "undruggable" proteins.[1][2] At the heart of this strategy are Proteolysis-Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal system—the ubiquitin-proteasome system (UPS)—to selectively eliminate proteins of interest.[1][2] A PROTAC molecule is comprised of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][3] This guide provides a foundational understanding of the chemical synthesis of E3 ligase ligand-linker conjugates, a critical first step in the creation of these powerful molecules.

The synthesis of these conjugates is a modular process, typically involving the independent preparation of the E3 ligase ligand and a bifunctional linker, followed by their covalent conjugation.[4][5] This approach allows for the systematic variation of both the ligand and the linker to optimize the degradation efficiency, selectivity, and pharmacokinetic properties of the final PROTAC.[6]

Core Components: E3 Ligase Ligands and Linkers

The choice of E3 ligase and the design of the linker are pivotal in the development of an effective PROTAC. While the human genome encodes over 600 E3 ligases, only a handful have been extensively utilized for PROTAC design, primarily due to the availability of well-characterized, high-affinity small molecule ligands.[3][7]

E3 Ubiquitin Ligases and Their Ligands

The most commonly recruited E3 ligases in PROTAC development are Cereblon (CRBN) and von Hippel-Lindau (VHL).[7][8] Ligands for these proteins are well-established and form the foundation for many successful PROTACs.

-

Cereblon (CRBN): Ligands for CRBN are typically derivatives of thalidomide, lenalidomide, and pomalidomide.[][10] These glutarimide-based molecules are synthetically accessible and have well-understood binding modes with CRBN.[11][12][13]

-

von Hippel-Lindau (VHL): VHL ligands are peptidomimetic molecules, with commonly used examples being VH032 and its derivatives.[7][14][15] The synthesis of these ligands can be more complex than that of CRBN ligands but offers a distinct E3 ligase for recruitment.[14][16]

-

Other E3 Ligases: While CRBN and VHL are the most prevalent, ligands for other E3 ligases such as MDM2 and IAPs (inhibitor of apoptosis proteins) have also been developed and used in PROTACs.[3][8]

The selection of the E3 ligase can be influenced by its tissue expression, cellular localization, and potential for achieving selective degradation of the target protein.

The Role and Variety of Linkers

The linker is not merely a passive spacer but plays a critical role in the efficacy of a PROTAC.[1][17] It dictates the spatial orientation of the POI and the E3 ligase within the ternary complex, which is essential for efficient ubiquitination.[1][17] Linkers are broadly classified into two main categories: flexible and rigid.[1]

-

Flexible Linkers: These are the most common type and typically consist of polyethylene (B3416737) glycol (PEG) or alkyl chains.[1][18][]

-

Rigid Linkers: These linkers, which often contain cyclic structures like piperazine (B1678402) or piperidine, can pre-organize the PROTAC into a bioactive conformation, potentially enhancing the stability of the ternary complex.[17][21]

-

"Smart" Linkers: More advanced linkers include those with functionalities such as photoswitches, allowing for spatiotemporal control of PROTAC activity.[1]

The optimal linker length, composition, and attachment points (exit vectors) on the E3 ligase ligand must be empirically determined for each new PROTAC.[1][]

The Synthetic Workflow

The chemical synthesis of an E3 ligase ligand-linker conjugate is a key step in the overall assembly of a PROTAC. The general workflow is a modular approach that allows for flexibility and optimization.

Caption: A flowchart illustrating the modular synthesis of an E3 ligase ligand-linker conjugate.

Mechanism of Action: The Ternary Complex

The ultimate goal of synthesizing an E3 ligase ligand-linker conjugate is to create one of the two key components of a PROTAC. When combined with a target protein ligand, the resulting PROTAC mediates the formation of a ternary complex between the target protein and the E3 ligase. This proximity induces the E3 ligase to transfer ubiquitin to the target protein, marking it for degradation by the proteasome.[1][22]

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Key Synthetic Methodologies

The conjugation of the E3 ligase ligand to the linker is typically achieved through robust and high-yielding chemical reactions. The choice of reaction depends on the functional groups present on the two components.

Amide Bond Formation

Amide bond formation is one of the most common methods for connecting E3 ligase ligands and linkers.[6] This reaction typically involves activating a carboxylic acid on one component (either the ligand or the linker) and reacting it with an amine on the other.

General Reaction Scheme:

-

Component A-COOH + Component B-NH2 → Component A-CONH-Component B

Standard peptide coupling reagents are used to facilitate this reaction.

Click Chemistry

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and widely used "click chemistry" reaction for the final ligation step in PROTAC synthesis.[6] It offers high yields, excellent functional group tolerance, and proceeds under mild reaction conditions.[]

General Reaction Scheme:

-

Component A-Alkyne + Component B-Azide --(CuSO4, Sodium Ascorbate)--> Component A-Triazole-Component B

This method is particularly useful for the convergent synthesis of PROTAC libraries.[]

Quantitative Data Summary

The efficacy of a PROTAC is typically quantified by its ability to induce the degradation of the target protein. The following table summarizes key parameters used to evaluate PROTAC performance.

| Parameter | Description | Typical Range |

| DC₅₀ | The half-maximal degradation concentration; the concentration of a PROTAC required to degrade 50% of the target protein. | pM to µM |

| Dₘₐₓ | The maximum percentage of protein degradation that can be achieved with a given PROTAC. | Often > 80-90% |

| t₁/₂ | The time required to achieve half-maximal degradation of the target protein. | Minutes to hours |

Note: These values are highly dependent on the specific PROTAC, target protein, and cell line being studied.

Detailed Experimental Protocols

The following are representative protocols for the key synthetic steps in preparing an E3 ligase ligand-linker conjugate.

Protocol 1: Amide Coupling of an E3 Ligase Ligand with a Linker

This protocol describes the coupling of a carboxylic acid-functionalized E3 ligase ligand with an amine-functionalized PEG linker that is protected with a tert-butyloxycarbonyl (Boc) group.

Step 1: Amide Coupling

-

Reagents and Materials:

-

E3 Ligase Ligand-COOH (1.0 eq)

-

Amine-PEGn-Boc (1.1 eq)

-

HATU (1,[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

Nitrogen atmosphere

-

Standard glassware for organic synthesis

-

-

Procedure:

-

Dissolve the E3 Ligase Ligand-COOH in anhydrous DMF under a nitrogen atmosphere.

-

Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

-

Add the Amine-PEGn-Boc to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the Boc-protected E3 ligase ligand-linker conjugate.

-

Step 2: Boc Deprotection

-

Reagents and Materials:

-

Boc-protected conjugate from Step 1

-

DCM (Dichloromethane)

-

TFA (Trifluoroacetic acid)

-

-

Procedure:

-

Dissolve the Boc-protected conjugate in DCM.

-

Add TFA (typically 20-50% v/v) to the solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours.

-

Monitor the reaction by LC-MS until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure to remove the DCM and TFA.

-

The resulting amine-functionalized E3 ligase ligand-linker conjugate (as a TFA salt) can often be used in the next step without further purification.

-

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the conjugation of an alkyne-functionalized E3 ligase ligand with an azide-functionalized linker.

-

Reagents and Materials:

-

E3 Ligase Ligand-Alkyne (1.0 eq)

-

Linker-Azide (1.0 eq)

-

Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (0.1 eq)

-

Sodium ascorbate (B8700270) (0.2 eq)

-

Solvent mixture (e.g., t-BuOH/H₂O or DMF)

-

-

Procedure:

-

Dissolve the E3 Ligase Ligand-Alkyne and Linker-Azide in the chosen solvent system.

-

In a separate vial, prepare a fresh solution of sodium ascorbate in water.

-

In another vial, prepare a solution of CuSO₄·5H₂O in water.

-

Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the final E3 ligase ligand-linker conjugate by flash column chromatography or preparative HPLC.

-

Conclusion

The chemical synthesis of E3 ligase ligand-linker conjugates is a cornerstone of PROTAC development. A modular and systematic approach, employing robust synthetic methodologies such as amide coupling and click chemistry, allows for the creation of a diverse range of conjugates. By carefully selecting the E3 ligase ligand and optimizing the linker, researchers can fine-tune the properties of the resulting PROTACs to achieve potent and selective degradation of disease-causing proteins. This guide provides a foundational overview for scientists entering this exciting and rapidly evolving field, paving the way for the development of the next generation of targeted protein degraders.

References

- 1. chempep.com [chempep.com]

- 2. Introduction to PROTAC Technology and Design Services | Blog [aurigeneservices.com]

- 3. precisepeg.com [precisepeg.com]

- 4. PROTAC Synthesis | MtoZ Biolabs [mtoz-biolabs.com]

- 5. youtube.com [youtube.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. X-MOL [m.x-mol.net]

- 12. Synthesis of novel glutarimide ligands for the E3 ligase substrate receptor Cereblon (CRBN) › SPbU Researchers Portal [pureportal.spbu.ru]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01974A [pubs.rsc.org]

- 15. VHL Ligase Ligands for PROTAC Applications - Enamine [enamine.net]

- 16. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 17. benchchem.com [benchchem.com]

- 18. What are PROTAC Linkers? | BroadPharm [broadpharm.com]

- 20. precisepeg.com [precisepeg.com]

- 21. researchgate.net [researchgate.net]

- 22. PROTAC Linkers - CD Bioparticles [cd-bioparticles.net]

An In-Depth Technical Guide to the Core Components of a Successful PROTAC Molecule

Introduction: Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's endogenous ubiquitin-proteasome system (UPS) to selectively eliminate target proteins.[1][2] Unlike traditional inhibitors that merely block a protein's function, PROTACs orchestrate the complete removal of the protein of interest (POI).[1] These heterobifunctional molecules are composed of three essential components: a ligand that binds the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[3][4][5] The formation of a productive ternary complex between the POI, the PROTAC, and the E3 ligase is the cornerstone of this technology, leading to the ubiquitination and subsequent degradation of the POI.[6][7] This guide provides a technical overview of these core components, detailing the principles of their design, methods for their evaluation, and their collective impact on creating a successful PROTAC molecule.

Chapter 1: The Anatomy of a PROTAC

A PROTAC molecule's architecture is fundamentally modular, consisting of three distinct parts that must work in concert to achieve efficient protein degradation.[8] The success of a PROTAC is not merely dependent on the individual potency of its binding moieties but on the synergistic interplay between all three components to form a stable and catalytically competent ternary complex.

Chapter 2: The Warhead: Targeting the Protein of Interest (POI)

The warhead, or POI ligand, is the component that imparts target specificity to the PROTAC molecule. Its primary function is to bind to the protein designated for degradation.

Design Principles:

-

Affinity and Selectivity: High binding affinity and selectivity for the POI are traditionally sought-after characteristics for a warhead to minimize off-target effects.[9] However, the PROTAC modality has shown that even ligands with weak binding affinity can be fashioned into potent degraders.[10] This is because the stability of the ternary complex, influenced by cooperative protein-protein interactions between the POI and the E3 ligase, can compensate for a weaker warhead affinity.[10]

-

"Undruggable" Targets: PROTAC technology provides a powerful avenue for targeting proteins that have historically been considered "undruggable" by conventional small molecules, such as transcription factors and scaffolding proteins that lack a defined active site.[11][12] The warhead only needs to bind to the target; it does not need to inhibit its function.[13]

-

Attachment Point: The point at which the linker is attached to the warhead is a critical design parameter. An improperly placed linker can disrupt the warhead's binding to the POI or prevent the formation of a productive ternary complex.

Data Presentation: Warhead Affinity vs. Degradation Potency

The relationship between a warhead's binary binding affinity for its target (KD) and the PROTAC's degradation potency (DC50) is not always linear. Cooperative interactions within the ternary complex can lead to potent degradation even with modest warhead affinity.

| PROTAC Example | Warhead | Target POI | Warhead KD (nM) | PROTAC DC50 (nM) | E3 Ligase Recruited |

| MZ1 | JQ1 | BRD4 | 50 | 25 | VHL |

| dBET1 | JQ1 | BRD4 | 50 | 8 | CRBN |

| ARV-771 | BETd-260 | BRD4 | <100 | <5 | VHL |

| SD-36 | SI-109 | STAT3 | 44 | 28 | CRBN |

Note: Data is compiled for illustrative purposes from multiple sources and may not reflect head-to-head comparisons under identical conditions.

Chapter 3: The E3 Ligase Ligand: Hijacking the Cellular Machinery

The E3 ligase ligand is the anchor of the PROTAC, responsible for recruiting a specific E3 ubiquitin ligase to the POI. The choice of E3 ligase is a critical decision that influences the PROTAC's degradation efficiency, selectivity, and potential therapeutic window.[14]

Design Principles:

-

Ligase Selection: While the human genome encodes over 600 E3 ligases, the vast majority of PROTACs developed to date recruit one of a small handful, primarily Cereblon (CRBN) and von Hippel-Lindau (VHL).[6][11] This is largely due to the availability of well-characterized, high-affinity small molecule ligands for these ligases.

-

Ligand Properties: An effective E3 ligase ligand must bind its target with high affinity and facilitate the formation of a stable ternary complex. The cellular expression levels and localization of the chosen E3 ligase must also be considered, as the target POI must be accessible to the recruited ligase for degradation to occur.[14]

-

Expanding the Toolbox: A major focus in the field is the discovery and validation of ligands for novel E3 ligases.[14][15] This would expand the scope of targetable proteins and potentially overcome resistance mechanisms that may arise from mutations in commonly used ligases.[15]

Data Presentation: Commonly Used E3 Ligase Ligands

| E3 Ligase | Ligand Class | Representative Ligand | Key Features |

| Cereblon (CRBN) | Glutarimide Analogs | Pomalidomide | Widely used, well-understood SAR, orally bioavailable. |

| von Hippel-Lindau (VHL) | Hydroxyproline Analogs | VHL-1 | High affinity, forms highly cooperative ternary complexes. |

| MDM2 | Nutlin Analogs | Nutlin-3a | Recruits MDM2, often used for degrading p53 regulators. |

| IAPs (cIAP1, XIAP) | Smac Mimetics | Bestatin | Recruits Inhibitor of Apoptosis Proteins. |

Chapter 4: The Linker: More Than Just a Spacer

Once considered a simple tether, the linker is now recognized as a critical modulator of PROTAC activity.[4] Its chemical composition, length, rigidity, and attachment points profoundly influence the physicochemical properties of the molecule and the geometry and stability of the ternary complex.[4][16][17]

Design Principles:

-

Length and Flexibility: The optimal linker length is target-dependent and must be empirically determined.[18] A linker that is too short can cause steric clashes, preventing ternary complex formation, while one that is too long may not effectively bring the POI and E3 ligase into productive proximity.[17] Common flexible linkers include polyethylene (B3416737) glycol (PEG) and alkyl chains, which can enhance solubility and allow for conformational sampling.[4][18]

-

Rigidity: More rigid linkers, incorporating elements like piperazine (B1678402) or alkyne groups, can pre-organize the PROTAC into a conformation that is favorable for ternary complex formation, potentially increasing potency.[4][19]

-

Physicochemical Properties: The linker significantly impacts the overall properties of the PROTAC, such as solubility, cell permeability, and metabolic stability.[17] Optimizing these drug-like properties (often referred to as ADME/DMPK) is a key challenge in PROTAC development, as these molecules often fall outside of traditional "rule-of-five" chemical space.[20][21]

Data Presentation: Impact of Linker Length on Degradation

Systematic variation of linker length is a common strategy to optimize PROTAC potency. The optimal length is highly specific to the POI-E3 ligase pair.

| PROTAC Series (Targeting BRD4) | Linker Type | Linker Length (atoms) | DC50 (nM) |

| Compound A1 | PEG | 8 | >1000 |

| Compound A2 | PEG | 12 | 150 |

| Compound A3 | PEG | 16 | 25 |

| Compound A4 | PEG | 20 | 200 |

Note: This table presents hypothetical, yet representative, data illustrating the "hook effect" often observed with linker length optimization, where potency increases to an optimum before decreasing.

Chapter 5: Mechanism of Action: The PROTAC Catalytic Cycle

PROTACs function catalytically to induce protein degradation by hijacking the ubiquitin-proteasome system.[2] The process involves several key steps, beginning with the formation of the ternary complex and culminating in the release of the PROTAC to initiate another cycle.

Chapter 6: Key Experimental Protocols for PROTAC Evaluation

A cascade of robust assays is required to characterize a PROTAC and validate its mechanism of action. Key experimental stages include confirming target degradation, verifying ternary complex formation, and detecting target ubiquitination.

Target Degradation Assessment via Western Blot

Western blotting is the gold-standard method for quantifying the reduction of a target protein in cells following PROTAC treatment.[1] It is used to determine key parameters like DC50 (the concentration for 50% degradation) and Dmax (the maximum degradation achieved).[1]

Detailed Methodology:

-

Cell Seeding and Treatment: Plate cells at a suitable density to achieve 70-80% confluency at the time of harvest.[22] Allow cells to adhere overnight. Treat cells with a serial dilution of the PROTAC compound (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 16-24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).[1][22]

-

Cell Lysis and Protein Quantification: After treatment, wash cells with ice-cold PBS and lyse them using a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[1] Centrifuge the lysates to pellet cell debris and collect the supernatant.[1] Determine the protein concentration of each lysate using a BCA assay.[1]

-

SDS-PAGE and Protein Transfer: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes to denature proteins.[22] Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.[22] Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1]

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[1] Incubate the membrane with a primary antibody specific to the POI overnight at 4°C.[1] Also, probe for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.

-